1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Overview
Description
1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
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Biological Activity
1-(4-(6-(4-Methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone, referred to as MDPHP, is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of MDPHP, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
MDPHP is characterized by a molecular formula of and a molecular weight of approximately 416.525 g/mol. The compound features a methoxyphenyl group, a pyridazine moiety, and a piperazine ring, which contribute to its diverse biological activities.
Biological Activity Overview
MDPHP exhibits a range of biological activities, including:
- Analgesic and Anti-inflammatory Activities : Preliminary studies indicate that MDPHP may possess analgesic properties, potentially useful in pain management.
- Anticancer Activity : Research has shown that derivatives of MDPHP demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in tumor cells more effectively than standard chemotherapeutics like bleomycin .
- Anticonvulsant Properties : Some studies suggest that MDPHP may have potential as an anticonvulsant agent, although further research is needed to confirm these effects.
- Antiviral and Antimicrobial Activities : Initial investigations into the antimicrobial properties of MDPHP have indicated potential efficacy against certain bacterial strains.
Structure-Activity Relationships (SAR)
Understanding the SAR of MDPHP is crucial for optimizing its pharmacological properties. Modifications to the methoxyphenyl and piperazine groups have been shown to influence binding affinity and receptor activity. For example, variations in the substituents on the piperazine ring can significantly alter the compound's interaction with dopamine receptors, enhancing its selectivity for D3 receptors over D2 receptors .
Case Study 1: Anticancer Activity Assessment
In a study evaluating the anticancer potential of MDPHP derivatives, several compounds were synthesized and tested against FaDu hypopharyngeal tumor cells. The results indicated that some derivatives exhibited IC50 values significantly lower than those of traditional chemotherapy agents, suggesting enhanced cytotoxicity and potential for clinical application .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of MDPHP in models of acute cerebral ischemia. The compound demonstrated significant improvements in survival rates among treated mice compared to controls, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Toxicity and Safety Profile
The safety profile of MDPHP is essential for its development as a therapeutic agent. In vitro studies have shown low cytotoxicity in human embryonic kidney cells (HEK-293), suggesting that MDPHP derivatives may have favorable safety profiles for further development . However, comprehensive toxicity assessments are necessary before clinical applications can be considered.
Properties
IUPAC Name |
1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-17-6-4-16(5-7-17)19-8-9-20(23-22-19)24-10-12-25(13-11-24)21(26)15-18-3-2-14-28-18/h2-9,14H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRRVWDMOEXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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